N-(2,4-difluorophenyl)-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
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Overview
Description
4-(BENZENESULFONYL)-N-(2,4-DIFLUOROPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzoxazines This compound is characterized by its unique structure, which includes a benzenesulfonyl group, a difluorophenyl group, and a benzoxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(BENZENESULFONYL)-N-(2,4-DIFLUOROPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2,4-difluoroaniline with benzenesulfonyl chloride to form the corresponding sulfonamide. This intermediate is then subjected to cyclization with an appropriate reagent to form the benzoxazine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(BENZENESULFONYL)-N-(2,4-DIFLUOROPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
4-(BENZENESULFONYL)-N-(2,4-DIFLUOROPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-(BENZENESULFONYL)-N-(2,4-DIFLUOROPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorophenylboronic acid: Shares the difluorophenyl group but differs in its boronic acid functionality.
Bis(4-fluorophenyl) disulfide: Contains fluorophenyl groups but has a disulfide linkage instead of the benzoxazine ring.
Uniqueness
4-(BENZENESULFONYL)-N-(2,4-DIFLUOROPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is unique due to its combination of a benzenesulfonyl group, difluorophenyl group, and benzoxazine ring. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above .
Properties
Molecular Formula |
C21H16F2N2O4S |
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Molecular Weight |
430.4 g/mol |
IUPAC Name |
4-(benzenesulfonyl)-N-(2,4-difluorophenyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
InChI |
InChI=1S/C21H16F2N2O4S/c22-14-10-11-17(16(23)12-14)24-21(26)20-13-25(18-8-4-5-9-19(18)29-20)30(27,28)15-6-2-1-3-7-15/h1-12,20H,13H2,(H,24,26) |
InChI Key |
ZKSJLZRCNLSFHK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=CC=CC=C2N1S(=O)(=O)C3=CC=CC=C3)C(=O)NC4=C(C=C(C=C4)F)F |
Origin of Product |
United States |
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